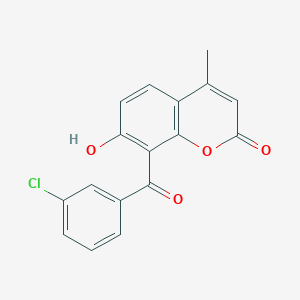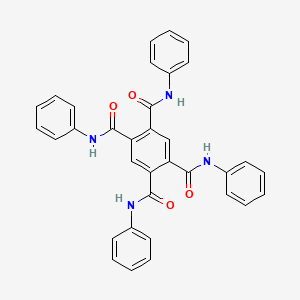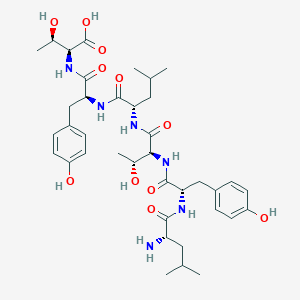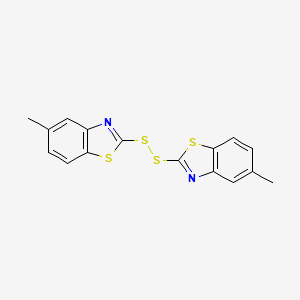![molecular formula C26H27PSi B14266231 Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane CAS No. 138833-54-2](/img/structure/B14266231.png)
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane is a complex organophosphorus compound with the molecular formula C26H27PSi. This compound is characterized by the presence of a phosphorane core, substituted with triphenyl groups and a trimethylsilyl-pent-2-en-4-ynylidene moiety. It has a molecular weight of 398.55 g/mol .
Vorbereitungsmethoden
The synthesis of Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with a suitable alkyne precursor under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Analyse Chemischer Reaktionen
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Wissenschaftliche Forschungsanwendungen
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorane core. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to undergo various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Triphenyl[5-(trimethylsilyl)pent-2-en-4-yn-1-ylidene]-lambda~5~-phosphane can be compared with other similar compounds, such as:
Triphenylphosphine: A simpler phosphine compound without the trimethylsilyl-pent-2-en-4-ynylidene moiety.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the triphenyl and pent-2-en-4-ynylidene components.
Phosphoranes: A class of compounds with a pentavalent phosphorus atom, similar to the core structure of the compound .
The uniqueness of this compound lies in its combination of the phosphorane core with the trimethylsilyl-pent-2-en-4-ynylidene moiety, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
138833-54-2 |
|---|---|
Molekularformel |
C26H27PSi |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
triphenyl(5-trimethylsilylpent-2-en-4-ynylidene)-λ5-phosphane |
InChI |
InChI=1S/C26H27PSi/c1-28(2,3)23-15-7-14-22-27(24-16-8-4-9-17-24,25-18-10-5-11-19-25)26-20-12-6-13-21-26/h4-14,16-22H,1-3H3 |
InChI-Schlüssel |
OMGXGUOZJHRJRM-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Bis[(dodecyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14266149.png)

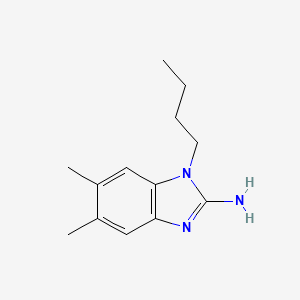
![3-(Anilinomethylidene)[1,1'-biphenyl]-2(3H)-one](/img/structure/B14266158.png)

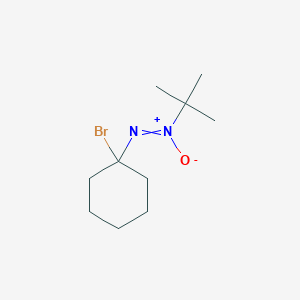
![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
![(7-Oxabicyclo[2.2.1]heptan-2-ylidene)propanedinitrile](/img/structure/B14266181.png)
